(+)-cis,trans-Abscisic Acid-L-alanine
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Overview
Description
(+)-cis,trans-Abscisic Acid-L-alanine is a conjugate of abscisic acid and L-alanine. Abscisic acid is a plant hormone involved in various physiological processes, including seed dormancy, germination, and stress responses. L-alanine is a non-essential amino acid that plays a crucial role in protein biosynthesis and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-alanine typically involves the conjugation of abscisic acid with L-alanine. One common method is the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple abscisic acid with L-alanine under controlled conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and carboxyl groups in L-alanine can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(+)-cis,trans-Abscisic Acid-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of conjugated amino acids.
Biology: The compound is studied for its role in plant physiology and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human metabolism and immune response.
Industry: It is used in the development of agricultural products aimed at enhancing plant growth and stress tolerance .
Mechanism of Action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-alanine involves its interaction with specific molecular targets and pathways. Abscisic acid binds to receptors in plant cells, triggering a cascade of signaling events that regulate gene expression and physiological responses. L-alanine, on the other hand, participates in metabolic pathways, including gluconeogenesis and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
(+)-cis,trans-Abscisic Acid: The parent compound without the L-alanine conjugate.
L-Alanine: The amino acid component of the conjugate.
Abscisic Acid Conjugates: Other conjugates of abscisic acid with different amino acids or molecules .
Uniqueness
(+)-cis,trans-Abscisic Acid-L-alanine is unique due to its combined properties of abscisic acid and L-alanine. This conjugate exhibits both the hormonal activity of abscisic acid and the metabolic functions of L-alanine, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H25NO5 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H25NO5/c1-11(8-15(21)19-13(3)16(22)23)6-7-18(24)12(2)9-14(20)10-17(18,4)5/h6-9,13,24H,10H2,1-5H3,(H,19,21)(H,22,23)/b7-6+,11-8-/t13-,18-/m0/s1 |
InChI Key |
SZCAUZYIIKXXKR-HDPRGAJUSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](C)C(=O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(C)C(=O)O)C)O)(C)C |
Origin of Product |
United States |
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